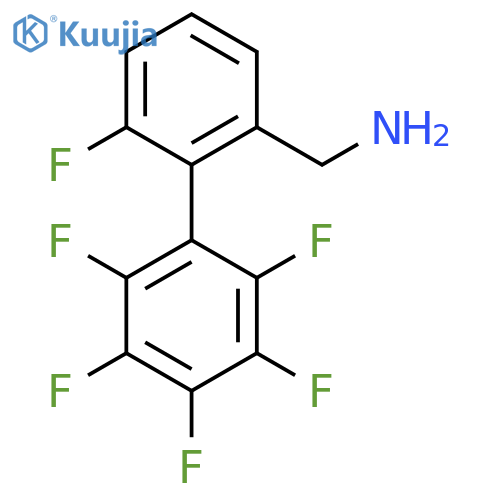

Cas no 1261665-02-4 (C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-methylamine)

C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-methylamine 化学的及び物理的性質

名前と識別子

-

- C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-methylamine

-

- インチ: 1S/C13H7F6N/c14-6-3-1-2-5(4-20)7(6)8-9(15)11(17)13(19)12(18)10(8)16/h1-3H,4,20H2

- InChIKey: KEZVWDYHYMSKMQ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(CN)=C1C1C(=C(C(=C(C=1F)F)F)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 314

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26

C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003177-250mg |

C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-methylamine |

1261665-02-4 | 97% | 250mg |

$494.40 | 2023-09-03 | |

| Alichem | A011003177-1g |

C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-methylamine |

1261665-02-4 | 97% | 1g |

$1490.00 | 2023-09-03 | |

| Alichem | A011003177-500mg |

C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-methylamine |

1261665-02-4 | 97% | 500mg |

$831.30 | 2023-09-03 |

C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-methylamine 関連文献

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-methylamineに関する追加情報

Introduction to C-(6,2'',3'',4'',5'',6'-Hexafluorobiphenyl-2-yl)-methylamine (CAS No. 1261665-02-4)

C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl-methylamine) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number CAS No. 1261665-02-4, represents a pinnacle of molecular engineering, characterized by its intricate structure and potential applications in various scientific domains.

The molecular framework of C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl-methylamine) is distinguished by the presence of a hexafluorobiphenyl moiety, which imparts unique electronic and steric properties to the molecule. This structural feature has made it a subject of intense study in the development of advanced materials and pharmaceutical agents. The hexafluorobiphenyl group, with its six fluorine atoms, contributes to the compound's stability and reactivity, making it an attractive candidate for further chemical manipulation.

In recent years, there has been a surge in research focusing on the applications of fluoro-substituted compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules often enhances their bioavailability, metabolic stability, and binding affinity to biological targets. C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl-methylamine) exemplifies this trend, as its structure suggests potential utility in the design of novel therapeutic agents.

The compound's significance extends beyond its structural complexity. It has been explored as a building block for more complex molecules, particularly in the synthesis of ligands for enzyme inhibition and receptor binding studies. The electron-withdrawing nature of the fluorine atoms in the hexafluorobiphenyl ring influences the electronic properties of the molecule, making it a valuable component in coordination chemistry and catalysis.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such complex molecules with greater accuracy. Simulations have shown that C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl-methylamine) exhibits favorable interactions with various biological targets, suggesting its potential as an intermediate in drug discovery. These findings are particularly exciting given the increasing demand for targeted therapies in precision medicine.

The synthesis of C-(6,2',3',4',5',

1261665-02-4 (C-(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-methylamine) 関連製品

- 1822655-46-8(2-(1-Amino-2,2-difluoroethyl)-4-nitrophenol)

- 1805993-45-6(5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde)

- 954595-01-8(1-cyclohexyl-3-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylurea)

- 1248448-55-6(1-(Thiophen-3-yl)ethane-1-thiol)

- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)

- 2228081-73-8(3-3-(dimethylamino)propylpyrrolidin-3-ol)

- 2680725-04-4(2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid)

- 1261786-88-2(5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)

- 1825500-97-7(N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide)

- 1798411-84-3((2E)-3-phenyl-1-[4-(1,3-thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-yl]prop-2-en-1-one)